molecular formula C12H15N3O6 B12712191 Tris(2-oxopropyl)isocyanurate CAS No. 61050-97-3

Tris(2-oxopropyl)isocyanurate

Cat. No.: B12712191
CAS No.: 61050-97-3
M. Wt: 297.26 g/mol
InChI Key: RWZLXYPTENHFST-UHFFFAOYSA-N
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Description

Tris(2-oxopropyl)isocyanurate: is a chemical compound with the molecular formula C12H15N3O6 . It is known for its unique structure, which includes three oxopropyl groups attached to an isocyanurate core. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-oxopropyl)isocyanurate can be synthesized through a multi-step process involving the reaction of cyanuric acid with propylene oxide. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the oxopropyl groups. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Tris(2-oxopropyl)isocyanurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tris(2-oxopropyl)isocyanurate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which tris(2-oxopropyl)isocyanurate exerts its effects involves its interaction with specific molecular targets. The oxopropyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and stability. The pathways involved may include enzymatic reactions and binding to receptors or other biomolecules .

Comparison with Similar Compounds

Uniqueness: Tris(2-oxopropyl)isocyanurate is unique due to its specific structure and the presence of oxopropyl groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it valuable in various applications, from industrial production to scientific research .

Properties

CAS No.

61050-97-3

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

IUPAC Name

1,3,5-tris(2-oxopropyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C12H15N3O6/c1-7(16)4-13-10(19)14(5-8(2)17)12(21)15(11(13)20)6-9(3)18/h4-6H2,1-3H3

InChI Key

RWZLXYPTENHFST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C(=O)N(C(=O)N(C1=O)CC(=O)C)CC(=O)C

Origin of Product

United States

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